(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol
Overview
Description
(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol, also known as 4-methylpyrrolidin-3-ol (4-MPO), is an organic compound belonging to the pyrrolidinone class of compounds. It is a white solid with a molecular weight of 164.2 g/mol and a melting point of 130-131°C. 4-MPO is a chiral compound, meaning it has two non-superimposable mirror image forms, or enantiomers. 4-MPO has been studied extensively in the fields of chemistry, pharmacology, and biochemistry, and has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is widely utilized by medicinal chemists in the development of compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp^3-hybridization, contributes to stereochemistry, and offers increased three-dimensional coverage, aiding in the design of novel bioactive molecules with target selectivity. This versatility is further demonstrated in the synthesis and biological activity exploration of various pyrrolidine derivatives, highlighting their importance in medicinal chemistry and drug development processes (Li Petri et al., 2021).
Antioxidant and Mitochondrial Protective Effects
Oltipraz and its oxidized metabolites exhibit significant pharmacological effects, including mitochondrial protection and antioxidant activity. These compounds activate the AMP-activated protein kinase pathway, crucial for cell survival and mitochondrial protection. The review discusses the metabolic activation of oltipraz, emphasizing its potential in therapeutic applications beyond its primary use in cancer chemoprevention (Choi et al., 2010).
Stereochemistry and Pharmacology
The stereochemistry of phenylpiracetam and its methyl derivative reveals a direct relationship between the configuration of stereocenters and the biological properties of enantiomers. This relationship underscores the significance of stereochemistry in enhancing the pharmacological profile of drug candidates, suggesting that different stereoisomers can lead to varied biological profiles due to their distinct binding modes to enantioselective proteins (Veinberg et al., 2015).
Cytochrome P450 Isoform Inhibitors
The selectivity of chemical inhibitors for Cytochrome P450 (CYP) isoforms is crucial in deciphering the involvement of specific isoforms in drug metabolism, potentially reducing drug–drug interactions. This comprehensive review evaluates the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms, contributing to the optimization of drug development strategies and the understanding of metabolic pathways (Khojasteh et al., 2011).
properties
IUPAC Name |
(3R,4R)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13/h8-10,13H,2-7H2,1H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZYYLOVOHAMB-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CNC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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